molecular formula C19H23N5O2 B2930888 N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide CAS No. 338761-44-7

N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide

Cat. No.: B2930888
CAS No.: 338761-44-7
M. Wt: 353.426
InChI Key: RUCHJINCTAEEHL-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide (CAS: 338761-44-7) is a spirocyclic compound with the molecular formula C₁₉H₂₃N₅O₂ and a molar mass of 353.42 g/mol . Its structure features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 2-pyrimidinyl group at position 8 and a 4-methylphenyl carboxamide at position 3.

Properties

IUPAC Name

N-(4-methylphenyl)-8-pyrimidin-2-yl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-15-3-5-16(6-4-15)22-18(25)24-13-14-26-19(24)7-11-23(12-8-19)17-20-9-2-10-21-17/h2-6,9-10H,7-8,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCHJINCTAEEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCOC23CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a range of biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article aims to explore its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic uses based on current research findings.

Chemical Structure

The compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that includes nitrogen atoms within its rings. The presence of the 4-methylphenyl and pyrimidinyl substituents is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. The synthetic pathway often utilizes starting materials that allow for the introduction of the methyl and pyrimidine groups at specific positions to enhance biological activity.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant properties of compounds related to the diazaspiro framework. For instance, derivatives with similar structures have shown promising results in both in vitro and in vivo models of epilepsy, particularly using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The compound's effectiveness can be attributed to its ability to modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control .

Anticancer Properties

The 1,3,4-thiadiazole moiety present in some derivatives has been associated with anticancer activity. Compounds featuring this scaffold have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . While specific data on this compound is limited, its structural similarity to known anticancer agents suggests potential efficacy.

Anti-inflammatory Effects

Research indicates that compounds containing similar diazaspiro structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity may be beneficial in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of electron-donating groups such as methyl enhances anticonvulsant activity.
  • Ring Modifications : Alterations in the spirocyclic structure can significantly impact pharmacological profiles, suggesting that fine-tuning these features may lead to improved therapeutic agents .

Case Studies

  • Anticonvulsant Efficacy : In a study evaluating various diazaspiro compounds, those with similar structural features showed up to 85% inhibition in seizure models at specific dosages, indicating a strong potential for this compound to exhibit similar effects .
  • Cytotoxicity Against Cancer Cells : A related compound demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range, suggesting that further investigation into this compound's anticancer properties could yield promising results .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS/Identifier) Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Structural Features Pharmacological Notes (Inferred)
Target Compound (338761-44-7) C₁₉H₂₃N₅O₂ 353.42 2-Pyrimidinyl, 4-methylphenyl carboxamide 1-Oxa-4,8-diazaspiro[4.5]decane Potential kinase/CNS targets
Compound 13 Not provided - Phenyl, 3-(4-phenylpiperazinyl)propyl 1,3-Diazaspiro[4.5]decane-2,4-dione CNS activity (dione moiety for stability)
Buspirone HCl (33386-08-2) C₂₁H₃₁N₅O₂·HCl 421.96 4-(2-Pyrimidinyl)piperazinylbutyl 8-Azaspiro[4.5]decane-7,9-dione FDA-approved anxiolytic
N-Benzyl-4-(4-methoxyphenyl)-3-oxo... Not provided - Benzyl, 4-methoxyphenyl, thia substitution 1-Thia-4,8-diazaspiro[4.5]decane Enhanced lipophilicity (thia substitution)
EP 4374877 A2 Compound Complex fluorinated formula - 2,3-Difluoro-4-hydroxy-5-iodophenyl, trifluoromethyl Diazaspiro[4.5]dec-9-ene-9-carboxamide Kinase inhibition (fluorine-enhanced stability)
3-Benzyl-8-(3-chloro-5-(CF₃)pyridin-2-yl)... (338963-08-9) C₂₇H₂₅Cl₂F₃N₄O₂ 565.40 Chlorophenyl, chloro-trifluoromethyl pyridinyl 1-Oxa-4,8-diazaspiro[4.5]decane Antibacterial/kinase targets (halogenated groups)

Structural and Functional Insights

Core Scaffold Variations: The target compound’s 1-oxa-4,8-diazaspiro[4.5]decane core differs from analogs like 1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) and 8-azaspiro[4.5]decane-7,9-dione (Buspirone HCl) .

Substituent Effects :

  • Pyrimidinyl Groups : Present in both the target compound and Buspirone HCl, pyrimidine is a common pharmacophore in kinase inhibitors and CNS drugs .
  • Halogenation : Fluorine and chlorine in EP 4374877 A2 and CAS 338963-08-9 improve metabolic stability and target affinity .
  • Carboxamide vs. Dione : The target’s carboxamide group offers flexibility for hydrogen bonding, while dione moieties (e.g., Compound 13) may stabilize protein interactions .

Pharmacokinetic Implications :

  • Buspirone HCl’s piperazinylbutyl chain increases solubility as a hydrochloride salt, contrasting with the target’s methylphenyl group, which may enhance membrane permeability .
  • The trifluoromethyl group in CAS 338963-08-9 enhances lipophilicity and bioavailability .

Research Findings and Trends

  • Spirocyclic Diversity : Spiro scaffolds are leveraged for conformational restriction, improving target selectivity. For example, Buspirone’s anxiolytic activity is attributed to serotonin receptor modulation via its spiro core .
  • Pyrimidine Derivatives : Pyrimidine-containing compounds (e.g., the target and EP 4374877 A2) are frequently explored in kinase inhibitor development due to their ATP-binding site compatibility .
  • Halogenation Strategies : Fluorine and chlorine in analogs like EP 4374877 A2 and CAS 338963-08-9 are linked to enhanced potency and pharmacokinetic profiles .

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